N-(2-oxooxolan-3-yl)acetamide

Übersicht

Beschreibung

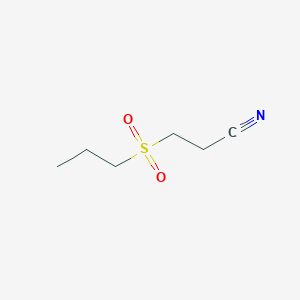

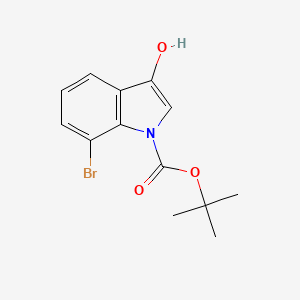

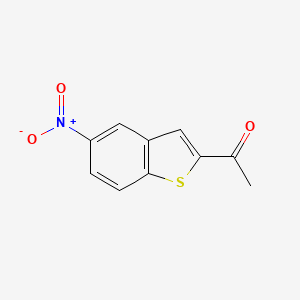

“N-(2-oxooxolan-3-yl)acetamide” is a chemical compound with the CAS Number: 114375-78-9 . It has a linear formula of C6H9NO3 . The IUPAC name for this compound is N-(2-oxotetrahydro-3-furanyl)acetamide . The molecular weight of this compound is 143.14 .

Synthesis Analysis

The synthesis of “N-(2-oxooxolan-3-yl)acetamide” involves several steps. Some of the methods include reaction with ethanol and sodium ethanolate, hydrogenation with ethanol and nickel, and reaction with hydrogen chloride and ethanol . Other methods involve reaction with acetic acid and zinc, or with potassium carbonate in ethyl acetate or chloroform . The yield of the reaction varies depending on the method used .Molecular Structure Analysis

The InChI code for “N-(2-oxooxolan-3-yl)acetamide” is 1S/C6H9NO3/c1-4(8)7-5-2-3-10-6(5)9/h5H,2-3H2,1H3,(H,7,8) . This code provides a standard way to encode the compound’s molecular structure and formula.Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Structure

- N-(2-oxooxolan-3-yl)acetamide is involved in the synthesis of various chemical compounds. For instance, its derivatives, such as substituted N-(silatran-1-ylmethyl)acetamides, have been synthesized for research in muscarinic agonist activity. These compounds mimic the effect of acetylcholine by binding directly to cholinoreceptors of ileal smooth muscle (Pukhalskaya et al., 2010).

Pharmacology

- In pharmacological studies, N-(2-oxooxolan-3-yl)acetamide and its related compounds are used to create novel pharmaceutical agents. For example, quinazolinyl acetamides have been designed for analgesic and anti-inflammatory activities. These compounds, derived from N-(2-oxooxolan-3-yl)acetamide, show promise in pain relief and inflammation reduction (Alagarsamy et al., 2015).

Antimicrobial Research

- Various derivatives of N-(2-oxooxolan-3-yl)acetamide have been synthesized and evaluated for their antimicrobial activity. Research in this field focuses on creating compounds that effectively combat a range of bacterial and fungal infections (Kaplancıklı et al., 2012).

Antifungal Applications

- In the field of antifungal research, derivatives like 2-(2-oxo-morpholin-3-yl)-acetamide have been identified as potent agents against Candida and Aspergillus species. This highlights the role of N-(2-oxooxolan-3-yl)acetamide derivatives in developing new antifungal medications (Bardiot et al., 2015).

Material Science

- N-(2-oxooxolan-3-yl)acetamide derivatives are also explored in material science, particularly in the synthesis of hybrid materials and coatings. These compounds are used to improve the properties of materials, like increasing thermal stability and robustness (Batibay et al., 2020).

Safety and Hazards

The safety information for “N-(2-oxooxolan-3-yl)acetamide” indicates that it should be handled under inert gas and protected from moisture . It should be kept away from heat, sparks, open flames, and hot surfaces . The compound should also be kept away from any possible contact with water due to the risk of violent reaction and possible flash fire .

Eigenschaften

IUPAC Name |

N-(2-oxooxolan-3-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-4(8)7-5-2-3-10-6(5)9/h5H,2-3H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGSXMDQVYYCSDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCOC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(4-Methoxyphenyl)(2-{[2-(2-methoxyphenyl)ethyl]-amino}-2-oxoethyl)amino]acetic acid](/img/structure/B3084743.png)

![4-(4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-1-(1,4-dioxaspiro[4.5]decan-8-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)aniline](/img/structure/B3084829.png)

![4-[[3-Chloro-4-(2-pyridinylmethoxy)phenyl]amino]-7-ethoxy-6-[(1-methyl-2-pyrrolidinylidene)amino]-3-quinolinecarbonitrile](/img/structure/B3084861.png)